molecular formula C10H18LiNO5 B2944980 Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate CAS No. 2418594-48-4

Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Cat. No.: B2944980
CAS No.: 2418594-48-4
M. Wt: 239.2
InChI Key: ZGVFNKHYINRQJE-OGFXRTJISA-M
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Description

Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a lithium ion coordinated with a pentanoate backbone, which includes a hydroxy group and a tert-butoxycarbonylamino group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate typically involves multiple steps, starting with the preparation of the pentanoate backbone. This can be achieved through the esterification of a suitable hydroxy acid with an alcohol, followed by the introduction of the tert-butoxycarbonylamino group through a carbamate formation reaction. The final step involves the coordination of the lithium ion to the prepared organic ligand under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale esterification and carbamate formation processes, followed by lithium coordination. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group in the pentanoate backbone can be reduced to an alcohol.

    Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivative compounds.

Scientific Research Applications

Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices.

Mechanism of Action

The mechanism by which Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate exerts its effects involves its ability to coordinate with metal ions and interact with biological molecules. Its molecular targets include enzymes and proteins, where it can inhibit or modulate their activity through binding interactions. The pathways involved often include signal transduction and metabolic processes, making it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    Lithium acetate: A simpler lithium salt used in various chemical reactions.

    Lithium carbonate: Commonly used in medicine for the treatment of bipolar disorder.

    Lithium hydroxide: Used in the production of lithium-ion batteries.

Uniqueness

What sets Lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate apart from these similar compounds is its complex organic structure, which allows for a wider range of chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and interact with biological molecules makes it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

lithium;(4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5.Li/c1-10(2,3)16-9(15)11-7(6-12)4-5-8(13)14;/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVFNKHYINRQJE-OGFXRTJISA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NC(CCC(=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC(C)(C)OC(=O)N[C@H](CCC(=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18LiNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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